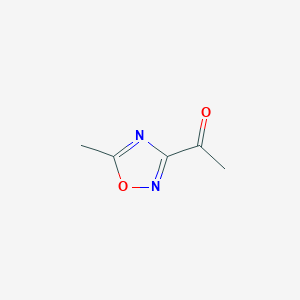
2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including intraperitoneal administration in rats , the use of dimethyl diselenide and sodium borohydride followed by Knoevenagel condensation , and the reaction of β-diketone with monosubstituted hydrazine . These methods suggest that the synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride could potentially involve similar reagents and steps, such as the use of a reducing agent like sodium borohydride and subsequent condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using NMR spectroscopy and other appropriate techniques . This implies that the structural analysis of the compound would likely involve similar spectroscopic methods to determine its configuration and conformation.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the metabolic formation of hypocholesteremic agents in rats , and the transformation of intermediates into final products with high purity . These reactions indicate that this compound might also undergo metabolic transformations or be used as an intermediate in the synthesis of other compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed, the papers do mention properties of related compounds, such as enantiomeric purity , and high conversion rates and yields in biocatalytic processes . These properties suggest that the compound might also exhibit high enantiomeric purity and could be synthesized efficiently using biocatalysis.
Wissenschaftliche Forschungsanwendungen
1. Polymer Chemistry Applications
Elladiou and Patrickios (2012) discussed the use of a similar compound, 2-(pyridin-2-yl)ethanol, as a protecting group for methacrylic acid (MAA). This compound can be selectively removed either chemically under alkaline conditions or thermally at temperatures above 110°C. It's stable under acidic conditions and resists catalytic hydrogenolysis, making it potentially useful for polymer synthesis (Elladiou & Patrickios, 2012).
2. Analytical Chemistry in Pharmaceuticals
In a study focusing on betahistine hydrochloride tablets, Zhu Ron (2015) established a method for determining related substances, including 2-(pyridine-2-yl) ethanol. This highlights the application of similar compounds in the analytical assessment of pharmaceuticals, ensuring quality and safety (Zhu Ron, 2015).
3. Green Chemistry Synthesis
Gupta et al. (2014) explored the use of related compounds in the environmentally friendly synthesis of multifunctional molecules with potential antimicrobial activity. This demonstrates the role of similar compounds in developing greener synthetic routes for pharmaceuticals (Gupta et al., 2014).
4. Structural Chemistry and Metal Complexation
Mardani et al. (2019) investigated the reaction between 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde, leading to the formation of compounds that complex with copper and cadmium. This indicates the potential of similar compounds in the synthesis of metal complexes, which could have applications in catalysis or materials science (Mardani et al., 2019).
Safety and Hazards
The safety information for 2-(4,4-Difluoropyrrolidin-2-yl)ethanol;hydrochloride indicates that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
2-(4,4-difluoropyrrolidin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)3-5(1-2-10)9-4-6;/h5,9-10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINWTKHOOKHXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)
![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)


![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)
